molecular formula C15H15N5O3 B14932985 N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B14932985
M. Wt: 313.31 g/mol
InChI Key: UGVMLBCNJFXCBO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group and a 2-methyltetrazole moiety linked via a phenoxyacetamide backbone. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the furan group may contribute to π-π interactions in biological targets .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C15H15N5O3/c1-20-18-15(17-19-20)11-4-6-12(7-5-11)23-10-14(21)16-9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,16,21)

InChI Key

UGVMLBCNJFXCBO-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a furan ring linked to a phenoxy acetamide moiety, with a tetrazole substituent. The structural formula can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

1. Antimicrobial Activity

Research indicates that derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines exhibit notable antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds ranged from 0.25 to 4 µg/mL, significantly outperforming standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of N-(furan-2-ylmethyl)-1H-tetrazol Derivatives

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus2
2Escherichia coli16
3Klebsiella pneumoniae8
4Pseudomonas aeruginosa32

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study demonstrated that the compound exhibited cytotoxic effects with IC50 values below 10 µM against several cancer types, including breast and lung cancer cells .

Table 2: Cytotoxicity of N-(furan-2-ylmethyl)-tetrazole Derivatives

Cell LineIC50 (µM)
MCF-7 (Breast)5.3
A549 (Lung)7.8
HeLa (Cervical)9.1

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within pathogens or cancer cells. The tetrazole moiety is believed to facilitate binding to enzymes or receptors, modulating their activity and leading to antimicrobial or anticancer effects .

Case Study 1: Antibacterial Efficacy

In a controlled study, N-(furan-2-ylmethyl)-1H-tetrazol derivatives were tested against clinical isolates of Staphylococcus epidermidis. Results showed that certain derivatives inhibited bacterial growth at concentrations as low as 4 µg/mL, demonstrating their potential as effective antibacterial agents against resistant strains .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of N-(furan-2-ylmethyl)-tetrazole derivatives highlighted their ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating the activation of apoptotic pathways .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine.

Reaction TypeConditionsProductReference
Acidic hydrolysisHCl, heat2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid
Basic hydrolysisNaOH, waterN-(furan-2-ylmethyl)amine

Mechanism : The amide bond cleaves via nucleophilic attack, releasing the amine or acid.

Furan Ring Reactivity

The furan ring participates in electrophilic substitution and Diels-Alder reactions .

Reaction TypeConditionsProductReference
Electrophilic substitutionElectrophiles (e.g., bromine)Substituted furan derivatives
Diels-AlderDienes (e.g., maleic anhydride)Furan-based cycloadducts

Note : Furan’s aromaticity enhances reactivity, but steric hindrance from the acetamide substituent may influence regioselectivity.

Phenoxy Group Oxidation

The phenoxy group undergoes oxidation to form quinone derivatives.

Reaction TypeConditionsProductReference
OxidationKMnO₄, acidic medium2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ketone

Mechanism : Oxidation disrupts the ether bond, converting the phenoxy group to a ketone.

Tetrazole Ring Reactions

The tetrazole moiety may decompose under acidic conditions or participate in nucleophilic substitution.

Reaction TypeConditionsProductReference
Acidic decompositionH₂SO₄, heatNitrogen gas + substituted phenol
Nucleophilic substitutionAlcohols/aminesAlkylated/aminated tetrazole derivatives

Note : Tetrazoles are sensitive to strong acids, leading to ring cleavage.

Amide Amidolysis

The acetamide undergoes amidolysis with amines or alcohols, forming substituted amides.

Reaction TypeConditionsProductReference
AmidolysisNH₃, alcoholsN-substituted amides

Furan Ring Acetylation

The furan ring may undergo Friedel-Crafts acylation, though steric hindrance from the methyl group could limit reactivity.

Reaction TypeConditionsProductReference
Friedel-Crafts acylationAcyl chlorides, AlCl₃Acylated furan derivatives

Cross-Coupling Reactions

The compound may participate in palladium-catalyzed couplings (e.g., Suzuki or Heck) if activated positions exist.

Reaction TypeConditionsProductReference
Suzuki couplingBoronic acids, Pd catalystBiaryl derivatives

Key Findings

  • Amide hydrolysis is the most studied reaction, yielding biologically active derivatives.

  • Furan reactivity is critical for expanding structural diversity but requires optimized conditions .

  • Tetrazole stability is a limiting factor in acidic environments, necessitating mild reaction conditions.

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating therapeutic analogs. Further experimental validation is required to confirm predicted reaction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Tetrazole/Triazole Moieties

N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide ()
  • Structure : Replaces the furan-2-ylmethyl group with a benzylpiperidinyl substituent.
  • Implications: The benzylpiperidine group may enhance lipophilicity and CNS penetration compared to the furan-containing compound.
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ()
  • Structure : Substitutes tetrazole with a triazole ring and introduces a fluorine atom.
  • Activity : Demonstrates anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The furan and triazole combination may synergize to modulate inflammation pathways.
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide ()
  • Structure : Incorporates a dibenzofuran moiety and allyl group.
  • Implications : The extended aromatic system (dibenzofuran) could enhance binding to hydrophobic pockets in target proteins, while the allyl group may influence reactivity or metabolic pathways .

Functional Analogues with Anti-Inflammatory/Anti-Exudative Activity

Thiazolidinedione Derivatives ()
  • Example: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide.
  • Activity: Inhibits nitric oxide (NO) production in macrophages (IC50 = 45.6 µM) .
  • Comparison : The tetrazole in the target compound may offer superior metabolic stability over the thiazolidinedione core, which is prone to hydrolysis.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives (–11)
  • Activity : Anti-exudative effects in rats (10 mg/kg) with potency approaching diclofenac .

Antimicrobial Analogues

Benzo[d]thiazol-5-ylsulfonyl Piperazine Acetamides ()
  • Example : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.
  • Activity : Effective against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .
  • Comparison : The target compound lacks the bulky benzo[d]thiazol group, which may reduce antimicrobial potency but improve solubility.

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